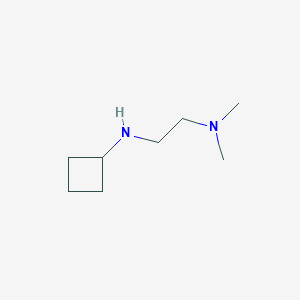

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine

描述

N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine is a secondary diamine featuring a cyclobutyl group at the N1 position and two methyl groups at N2.

属性

分子式 |

C8H18N2 |

|---|---|

分子量 |

142.24 g/mol |

IUPAC 名称 |

N-cyclobutyl-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-6-9-8-4-3-5-8/h8-9H,3-7H2,1-2H3 |

InChI 键 |

ZGWMFMMYUUWMOD-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCNC1CCC1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine typically involves the reaction of cyclobutylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylamine Reaction: Cyclobutylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate.

Dimethylamine Addition: Dimethylamine is then added to the reaction mixture, leading to the formation of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine.

Industrial Production Methods

In industrial settings, the production of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

Raw Material Handling: Ensuring the purity and proper handling of cyclobutylamine, formaldehyde, and dimethylamine.

Reaction Control: Maintaining optimal temperature, pressure, and catalyst concentration.

Purification: Using distillation or other purification techniques to isolate the final product.

化学反应分析

Types of Reactions

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted amines and amides.

科学研究应用

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

作用机制

The mechanism of action of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to act as a chelating agent, forming stable complexes with metal ions.

相似化合物的比较

Key Observations :

- Aryl Substituents : Methoxy groups (e.g., 3ab, 3ac) improve solubility and modulate electronic properties, with yields correlating to substituent position (para > meta > ortho) .

- Halogenated Benzyl Groups : Bromo and fluoro substituents () may enhance binding to hydrophobic pockets in enzymes or receptors .

Key Observations :

- Antioxidant Capacity: N1,N2-dimethylethane-1,2-diamine derivatives with proximal phenolic hydroxyl groups (e.g., compound 79) exhibit enhanced antioxidant effects, suggesting that substituent proximity to functional groups is critical .

- Cytotoxicity Trade-offs : Propane-1,3-diamine linkers show higher cytotoxicity compared to ethane-1,2-diamine analogs, highlighting the impact of chain length on safety profiles .

Structural and Electronic Effects

- Electronic Modulation : Electron-withdrawing groups (e.g., nitro in 3ae) may reduce basicity of the amine, while electron-donating groups (e.g., methoxy in 3ab) could enhance nucleophilicity .

生物活性

N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine is a diamine derivative characterized by a cyclobutyl group attached to one nitrogen atom and two methyl groups on the second nitrogen atom. Its chemical structure can be represented as follows:

This structure allows for various interactions within biological systems, influencing its activity.

Nitric Oxide Synthase Inhibition

One of the primary areas of investigation for N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine is its role as an inhibitor of nitric oxide synthase (nNOS). Research indicates that modifications to the diamine structure can significantly affect binding affinity and selectivity towards different isoforms of nitric oxide synthase. For instance, studies have shown that compounds with terminal primary amines exhibit higher binding affinities compared to those with secondary or tertiary amines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the configuration of the diamine significantly impacts its biological efficacy. For example, the introduction of a cyclobutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Table 1 summarizes key findings from SAR studies:

| Compound | Ki (nM) | Selectivity | Notes |

|---|---|---|---|

| 19c | 24 | 153-fold iNOS selectivity | High potency against nNOS |

| 10c | 54 | - | Primary amine shows better binding |

| 10d | 78 | Poor selectivity | Longer side chain reduces affinity |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine exhibits favorable absorption and distribution characteristics. In vivo experiments indicated that after oral administration in mice, plasma concentrations remained quantifiable for up to 24 hours . The compound showed a half-life of approximately 1.1 hours following intravenous administration, suggesting efficient clearance from the system.

Neurodegenerative Disease Models

A significant application of N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine has been in models of neurodegenerative diseases. In these studies, its ability to selectively inhibit nNOS has been linked to neuroprotective effects. For instance, in a model of Alzheimer's disease, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function as measured by behavioral tests .

Antimicrobial Activity

Preliminary investigations have also explored the antimicrobial properties of N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine. In vitro assays demonstrated moderate activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。